HCA2 Binding Affinity: LUF6283 vs. Niacin vs. LUF6281
LUF6283 binds to human HCA2 with a Ki of 0.55 μM, representing intermediate affinity between the high-affinity full agonist niacin (Ki = 0.04 μM) and the lower-affinity pyrazole analog LUF6281 (Ki = 3 μM) [1]. This 5.5-fold higher affinity over LUF6281 establishes LUF6283 as the more potent binding partner within the pyrazole series. The 14-fold lower affinity relative to niacin correlates with its partial agonist profile and reduced flushing liability [1].
| Evidence Dimension | Binding affinity (Ki) at human HCA2 receptor |
|---|---|
| Target Compound Data | 0.55 ± 0.01 μM |
| Comparator Or Baseline | Niacin: 0.04 ± 0.02 μM; LUF6281: 3.1 ± 0.5 μM |
| Quantified Difference | 14-fold lower than niacin; 5.6-fold higher than LUF6281 |
| Conditions | Radioligand competitive binding assay using HEK293T cells stably expressing human HCA2; [3H]-nicotinic acid as radioligand |
Why This Matters
The intermediate binding affinity positions LUF6283 as a tool compound with sufficient receptor engagement for in vivo efficacy while avoiding the supra-physiological receptor activation associated with full-agonist-induced flushing.
- [1] Kroon T, van der Hoorn J, Willems van Dijk K, et al. Effects of pyrazole partial agonists on HCA2-mediated flushing and VLDL-triglyceride levels in mice. Br J Pharmacol. 2012;167(4):818-825. Table 2. View Source
